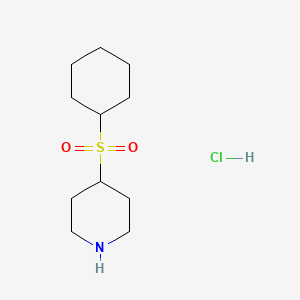

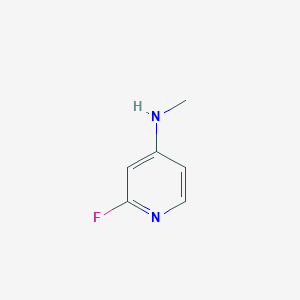

2-氟-N-甲基吡啶-4-胺

描述

Synthesis Analysis

The synthesis of 2-Fluoro-N-methylpyridin-4-amine can be achieved by several methods, including nucleophilic substitution, palladium-catalyzed coupling, and rearrangement reactions . One of the most common approaches is the reaction of 2-fluoro-5-nitropyridine with methylamine under reducing conditions, followed by purification steps .Molecular Structure Analysis

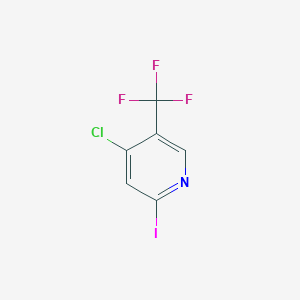

The molecular structure of 2-Fluoro-N-methylpyridin-4-amine includes a fluorine atom and a methyl group attached to the pyridine ring. The molecular weight of the compound is 126.13 g/mol.Chemical Reactions Analysis

Amines like 2-Fluoro-N-methylpyridin-4-amine can undergo various reactions such as alkylation and acylation . Electrophilic fluorination represents one of the most direct and useful methods available for the selective introduction of fluorine into organic compounds .科学研究应用

合成和功能化

2-氟-N-甲基吡啶-4-胺的一个主要应用是在复杂分子的合成和功能化中。例如,通过氯化、水解和甲磺酰化等过程有效地对2-氟-4-甲基吡啶进行功能化,展示了该化合物在认知增强剂和其他药物制剂开发中的作用(Pesti et al., 2000)。同样,2-氟吡啶的无催化氨基化,包括2-氟-N-甲基吡啶-4-胺,与金刚烷胺的反应表明其在合成N-(吡啶-2-基)衍生物方面的用途,这些衍生物对于开发新材料和化学实体具有重要意义(Abel et al., 2015)。

氟化试剂

该化合物还在氟化试剂的合成和应用中起着关键作用。对N-氟胺及其类似物,包括2-氟-N-甲基吡啶-4-胺的研究展示了它们作为有机合成中的氟化试剂的作用。这些试剂根据其结构和溶剂性质进行分类,为了解它们的氟化活性和在各种有机化合物中的应用提供了见解(Furin & Fainzil’berg, 2000)。

药物化学应用

在药物化学中,2-氟-N-甲基吡啶-4-胺被用作合成具有潜在治疗应用的新化合物的中间体。例如,将其结构引入潜在的脂肪酸酰胺酶(FAAH)抑制剂中,用于大鼠和猴子的脑成像,说明了它在开发新的诊断工具和治疗神经疾病方面的重要性(Kumata et al., 2015)。

除草剂开发

此外,通过2-氟-N-甲基吡啶-4-胺促进的氟烷基炔亚胺级联环化合成新型氟吡啶酸除草剂,突显了其在农业化学中的实用性。这种合成途径使得能够创造具有增强效力和特异性的除草剂,凸显了该化合物在开发新农业产品中的作用(Johnson et al., 2015)。

作用机制

Target of Action

The primary target of 2-Fluoro-N-methylpyridin-4-amine is the potassium (K+) channels . Potassium channels play a crucial role in maintaining the electrical activity of cells, and they are involved in various physiological processes. In the context of neurological disorders, these channels are particularly important as they help regulate the electrical signals in neurons .

Mode of Action

2-Fluoro-N-methylpyridin-4-amine acts as a blocker of the potassium channels . It binds to the exposed K+ channels, reducing the leakage of intracellular K+ and enhancing impulse conduction . This interaction with the potassium channels alters the electrical properties of the cells, which can lead to changes in their function .

Biochemical Pathways

It is known that the blocking of potassium channels can affect various cellular processes, including cell signaling and neurotransmission . The downstream effects of these changes can have significant impacts on the function of the nervous system .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability

Result of Action

The molecular and cellular effects of 2-Fluoro-N-methylpyridin-4-amine’s action are primarily related to its interaction with potassium channels. By blocking these channels, 2-Fluoro-N-methylpyridin-4-amine can alter the electrical properties of cells, potentially leading to changes in cell signaling and function .

Action Environment

The action, efficacy, and stability of 2-Fluoro-N-methylpyridin-4-amine can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, potentially influencing its ability to interact with its target . Additionally, the presence of other molecules in the environment can also affect the action of 2-Fluoro-N-methylpyridin-4-amine.

属性

IUPAC Name |

2-fluoro-N-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDHPAPTFFRFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-N-methylpyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459321.png)

![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)

![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)

![6,6-Difluorobicyclo[3.1.0]hexan-3-amine](/img/structure/B1459329.png)

![[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1459330.png)